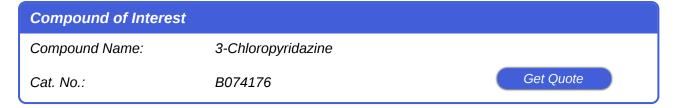


# 3-Chloropyridazine CAS number and molecular weight

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An In-depth Technical Guide to **3-Chloropyridazine** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Chloropyridazine**, a pivotal heterocyclic compound in synthetic and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development who are interested in the properties, synthesis, and applications of this versatile chemical intermediate.

# **Core Chemical and Physical Properties**

**3-Chloropyridazine** is a heterocyclic aromatic compound with the chemical formula C<sub>4</sub>H<sub>3</sub>ClN<sub>2</sub>. [1] It serves as a crucial building block for the synthesis of more complex molecules with a wide range of applications.[1] The key quantitative data for **3-Chloropyridazine** are summarized in the table below.



Property	Value	Reference
CAS Number	1120-95-2	[2][3][4]
Molecular Formula	C4H3CIN2	[2][3][4]
Molecular Weight	114.53 g/mol	[2][3][4]
Appearance	Colorless to yellowish liquid	[1]
Boiling Point	241.7 ± 13.0 °C at 760 mmHg	[1]
Density	1.3 ± 0.1 g/cm <sup>3</sup>	[1]
Flash Point	123.3 ± 5.4 °C	[1]

## **Synthesis of 3-Chloropyridazine**

The synthesis of **3-Chloropyridazine** is most commonly achieved through the chlorination of 3(2H)-pyridazinone. This process can be accomplished using various chlorinating agents, with phosphorus oxychloride being a frequently used reagent. Both conventional heating and microwave-assisted methods have been documented, with the latter offering significant reductions in reaction time.[1]

# Experimental Protocol: Synthesis from 3(2H)-Pyridazinone

A common laboratory-scale synthesis of **3-Chloropyridazine** involves the reaction of 3(2H)-pyridazinone with phosphorus oxychloride.[2]

#### Materials:

- 3(2H)-pyridazinone
- Phosphorus oxychloride (POCl<sub>3</sub>)
- Ice
- 50% Sodium hydroxide (NaOH) solution



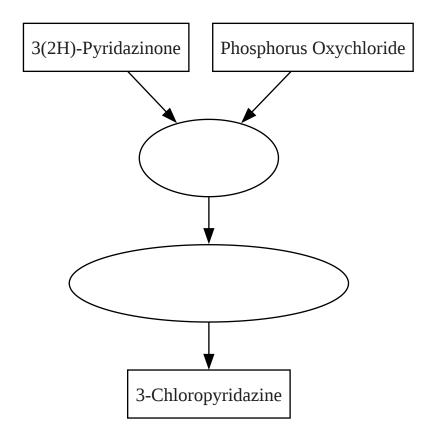
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Magnesium sulfate (MgSO<sub>4</sub>)

#### Procedure:

- A mixture of 3(2H)-pyridazinone (1g, 10.4mmol) and phosphorus oxychloride (10ml) is heated at 90°C for 4 hours.[2]
- After cooling, the reaction mixture is carefully poured onto ice (100g).[2]
- The solution is then basified with a 50% NaOH solution.[2]
- The aqueous layer is extracted three times with dichloromethane (3x150ml).[2]
- The combined organic extracts are dried over anhydrous magnesium sulfate.[2]
- The solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary.[2]

A visual representation of this synthetic workflow is provided below.





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Caption: Workflow for the synthesis of **3-Chloropyridazine**.

# **Applications in Drug Development and Research**

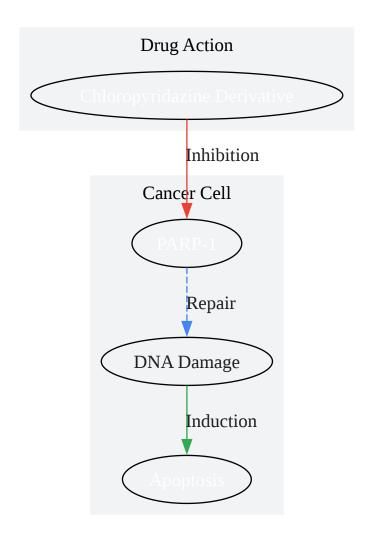
**3-Chloropyridazine** is a versatile intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its derivatives have been explored for a range of therapeutic applications, including antiviral and anticancer agents.[1][5]

## **Role in Anticancer Drug Discovery**

Derivatives of chloropyridazine have shown significant promise as anticancer agents.[5] One notable mechanism of action is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair in cancer cells.[5] By inhibiting PARP-1, these compounds can enhance the efficacy of DNA-damaging chemotherapies or act as standalone treatments in tumors with specific DNA repair deficiencies.[5] Furthermore, some chloropyridazine hybrids have been shown to induce apoptosis (programmed cell death) in cancer cells.[5] This is achieved by modulating the expression of key apoptotic proteins such as p53, BAX, and caspases, while downregulating anti-apoptotic proteins like BCL-2.[5]



The signaling pathway below illustrates the role of chloropyridazine derivatives in inducing apoptosis through PARP-1 inhibition.



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Caption: Signaling pathway of Chloropyridazine derivatives.

## **Antimicrobial and Other Biological Activities**

Beyond oncology, pyridazine derivatives have demonstrated a broad spectrum of biological activities.[6] Research has indicated their potential as antimicrobial agents, with some compounds showing activity against Gram-positive bacteria.[6] Additionally, derivatives of 3-aminopyridazine have been investigated for their effectiveness as herbicides and fungicides in agricultural applications.[7] The diverse reactivity of the pyridazine core allows for the generation of large libraries of compounds for screening against various biological targets.



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